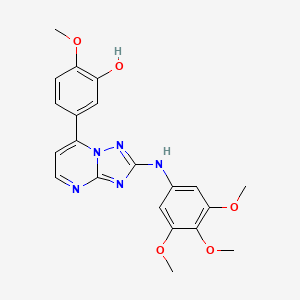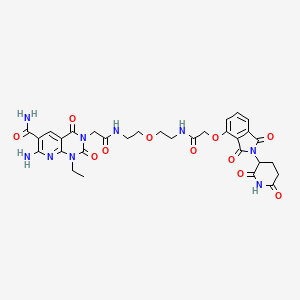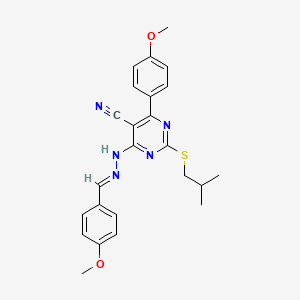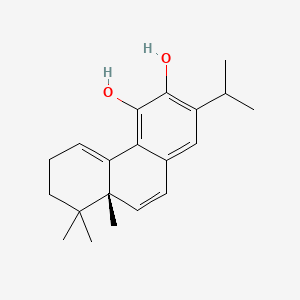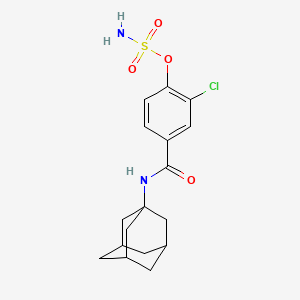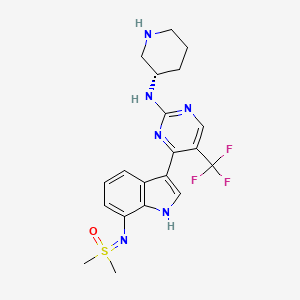
Cdk7-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7-IN-13 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .
Métodos De Preparación
The synthesis of Cdk7-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing to meet the demand for research and therapeutic applications .
Análisis De Reacciones Químicas
Cdk7-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups that may enhance or reduce its inhibitory activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Cdk7-IN-13 exerts its effects by specifically inhibiting the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is part of the cyclin-dependent kinase-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases involved in cell cycle progression. By inhibiting cyclin-dependent kinase 7, this compound disrupts the phosphorylation and activation of these kinases, leading to cell cycle arrest and the suppression of transcription . This inhibition ultimately results in the induction of apoptosis and the reduction of cancer cell proliferation .
Comparación Con Compuestos Similares
Cdk7-IN-13 is one of several cyclin-dependent kinase 7 inhibitors that have been developed for research and therapeutic applications. Similar compounds include:
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor that has shown efficacy in preclinical models of cancer.
This compound is unique in its specific targeting of cyclin-dependent kinase 7 and its potential for use in both research and therapeutic applications. Its selectivity and potency make it a valuable tool for studying the role of cyclin-dependent kinase 7 in cellular processes and for developing new cancer therapies .
Propiedades
Fórmula molecular |
C20H23F3N6OS |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1H-indol-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H23F3N6OS/c1-31(2,30)29-16-7-3-6-13-14(10-25-18(13)16)17-15(20(21,22)23)11-26-19(28-17)27-12-5-4-8-24-9-12/h3,6-7,10-12,24-25H,4-5,8-9H2,1-2H3,(H,26,27,28)/t12-/m0/s1 |
Clave InChI |
HALSANFRDIZFSB-LBPRGKRZSA-N |
SMILES isomérico |
CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)(=O)C |
SMILES canónico |
CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


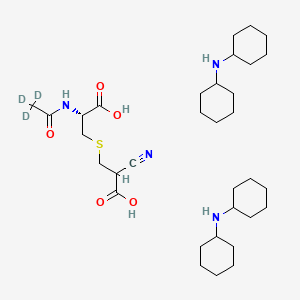
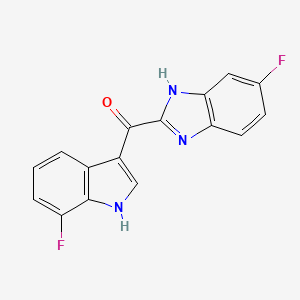
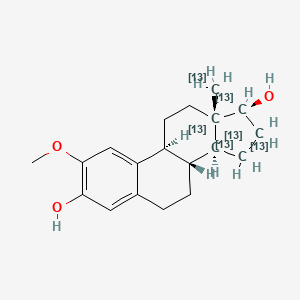
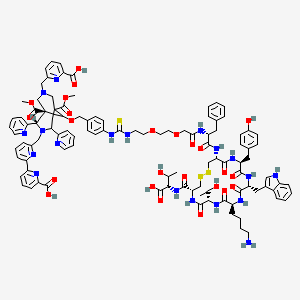
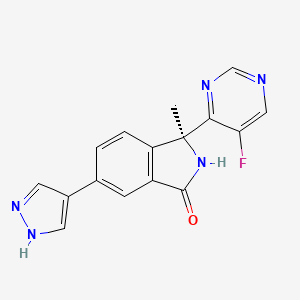
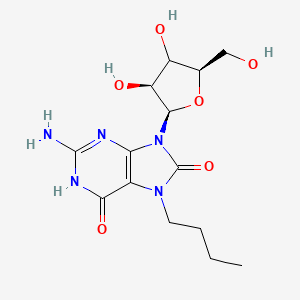
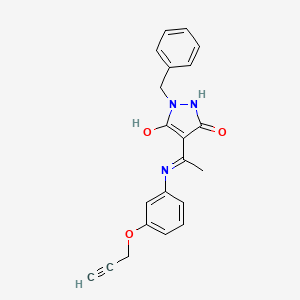
![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
